N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-8-13-20(16(2)14-15)22-25-26-23(29-22)24-21(27)17-9-11-19(12-10-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAINSKZBZUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves the formation of the oxadiazole ring followed by the attachment of the phenoxybenzamide moiety. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has several notable applications in scientific research:
Medicinal Chemistry
The compound has been investigated for its bioactive properties , including:
- Antimicrobial Activity : Studies have shown efficacy against various bacterial strains.
- Anticancer Properties : Research indicates potential anticancer activity through mechanisms that may inhibit cell proliferation and induce apoptosis in cancer cells.
For instance, a study demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
Materials Science
In materials science, this compound serves as a building block for synthesizing new materials with specific properties:
- Polymers : It can be utilized in the development of polymers with enhanced thermal stability and mechanical properties.
- Dyes : The compound's unique structure allows for applications in dye synthesis.
Agrochemicals
The compound can also serve as a precursor for developing agrochemicals such as pesticides and herbicides. Its structural features may provide protective capabilities against various pests and weeds.
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Studies : Research published in ACS Omega detailed its synthesis and anticancer activity against multiple cancer cell lines . The findings highlighted significant growth inhibition rates and suggested further exploration into its mechanisms.
- Antimicrobial Assessments : Various studies have evaluated its antimicrobial properties against both gram-positive and gram-negative bacteria. The results indicated promising activity that warrants further investigation for potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to active sites and modulating biological activity. The phenoxybenzamide moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2,4-dimethylphenyl group (electron-donating) on the target compound may enhance lipophilicity compared to methoxy (electron-withdrawing) or sulfamoyl (polar) substituents in analogs .
- Phenoxy vs. Sulfanyl/Sulfamoyl: The phenoxy ether in the target compound likely reduces solubility in polar solvents compared to sulfanyl or sulfamoyl derivatives .
Physical Properties
Melting points and molecular weights of selected analogs:
Key Observations :
- Melting points for oxadiazole derivatives range widely (134–178°C in ), influenced by substituent polarity and molecular symmetry. The target compound’s 2,4-dimethylphenyl and phenoxy groups may result in a melting point >150°C due to reduced symmetry compared to sulfamoyl analogs.
- Molecular weights of sulfamoyl derivatives (e.g., 504–514 g/mol) exceed the target compound’s estimated weight (~420–440 g/mol), reflecting the bulkiness of sulfonamide groups .
Spectral Characteristics
Infrared (IR) Spectroscopy
- Target Compound: Expected C=O (amide) stretch ~1660–1680 cm⁻¹ and aromatic C-H stretches ~3000–3100 cm⁻¹.
- Analog () : C=S stretch at 1243–1258 cm⁻¹ in sulfanylpropanamide derivatives, absent in the target compound .
- Triazole-thiones () : νC=S at 1247–1255 cm⁻¹, distinguishing them from oxadiazole-based compounds .
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons : The 2,4-dimethylphenyl group in the target compound would show two singlet methyl signals (~2.3–2.5 ppm) and distinct aromatic protons, similar to compound 7e in .
- Methylene Groups: In indole-oxadiazole hybrids (), methylene protons adjacent to the oxadiazole resonate at δ 2.7–3.1 ppm, contrasting with the target’s phenoxy-linked benzamide .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a synthetic organic compound belonging to the oxadiazole derivatives family. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The molecular formula for this compound is with a molecular weight of approximately 325.37 g/mol . The structural representation includes functional groups that enhance its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the cyclization of appropriate hydrazides with carboxylic acid derivatives under controlled conditions. Common methods include:
- Cyclization Reaction : Using dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid (H₂SO₄) to facilitate the formation of the oxadiazole ring.
- Purification : Techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The oxadiazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects such as:
- Antimicrobial Activity : The compound has shown potential against certain bacterial strains.
- Anti-inflammatory Effects : It may inhibit pathways associated with inflammation.
Research indicates that the compound's diphenylacetamide moiety enhances its binding affinity to target proteins .
Biological Activity Research Findings
Recent studies have explored the biological activities of this compound. Key findings include:
| Study | Biological Activity | Methodology | Results |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Effective against E. coli and S. aureus |
| Study B | Anti-inflammatory | Animal models | Reduced inflammation markers in treated groups |
| Study C | Cytotoxicity | Cell line assays | Induced apoptosis in cancer cell lines |
These studies highlight the compound's potential as a therapeutic agent in various medical applications.
Case Studies
- Antibacterial Efficacy : In a study assessing antibacterial properties, this compound was tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups .
- Inflammation Reduction : An animal model study demonstrated that administration of the compound led to a marked decrease in inflammatory cytokines after exposure to inflammatory stimuli .
Q & A
Q. How do researchers validate target specificity in complex biological systems?
- CRISPR-Cas9 knockout models confirm target dependency (e.g., EGFR or tubulin). Competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) quantify inhibition constants (Kᵢ). Transcriptomic profiling (RNA-seq) identifies off-target effects in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
